![molecular formula C20H17ClN4OS B2982629 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide CAS No. 894023-13-3](/img/structure/B2982629.png)

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

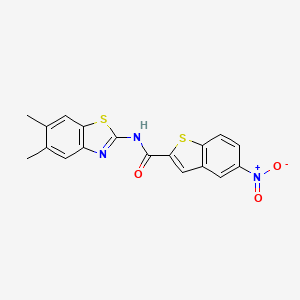

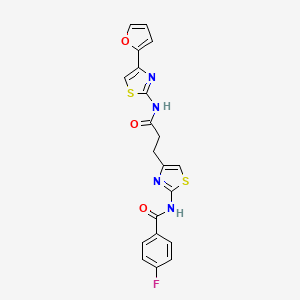

The compound is a derivative of thiazolo[3,2-b][1,2,4]triazole . Thiazolo[3,2-b][1,2,4]triazoles are a class of compounds that have been studied for their potential medicinal properties, including anticancer , analgesic, and anti-inflammatory activities .

Synthesis Analysis

Thiazolo[3,2-b][1,2,4]triazoles can be synthesized using three-component and three-stage synthetic protocols . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized .Applications De Recherche Scientifique

Biological Potential of Indole Derivatives

The compound belongs to the class of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities makes indole derivatives an area of interest for researchers.

Anti-Inflammatory and Analgesic Activities

Some derivatives of the compound have shown anti-inflammatory and analgesic activities . For instance, compounds (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide (42) and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

Low Ulcerogenic Properties

According to some reports, the compound’s low ulcerogenic properties may be a result of anti-oxidative activity in thiazolo-triazole-5-ones .

Top1 Inhibitory Activity

The compound at 10 μM showed superior Top1 inhibitory activity compared with the powerful natural Top1-inhibitor camptothecin .

Antiviral Activity

6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Broad-Spectrum Biological Activities

The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Mécanisme D'action

Target of Action

Similar compounds with a 1,2,4-triazole ring have been found to interact with the iron in the heme moiety ofCYP-450 . The phenyl moieties have a key interaction in the active site of the enzyme .

Mode of Action

It’s known that nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 . This interaction could potentially inhibit or alter the function of the enzyme, leading to changes in the biochemical pathways it is involved in.

Biochemical Pathways

Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins , which are derived from arachidonic acid. This inhibition could potentially affect a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots.

Pharmacokinetics

The compound’s molecular weight is 397843 , which could potentially influence its bioavailability and pharmacokinetic properties

Result of Action

Compounds with similar structures have been reported to exhibit diverse biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and analgesic activities .

Propriétés

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4OS/c1-13-2-4-15(5-3-13)19(26)22-11-10-17-12-27-20-23-18(24-25(17)20)14-6-8-16(21)9-7-14/h2-9,12H,10-11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJCQHAKSACOPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2982553.png)

![6-[[5-[(3-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2982556.png)

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2982558.png)

![3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2982560.png)

![7-{2-[(4-Chlorophenyl)methoxy]benzoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2982563.png)

![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982569.png)